Potent PKG Inhibition Versus H-7 and H-8
Among the early isoquinolinesulfonamide inhibitors, H-9 demonstrates the highest potency for PKG. Its Ki value for PKG is 0.87-0.9 µM, making it approximately 1.5 to 6-fold more potent than its close analogs H-8 and H-7, respectively, while also being 20-fold more potent against PKG than it is against PKC [1].
| Evidence Dimension | Inhibition constant (Ki) for PKG |
|---|---|
| Target Compound Data | Ki = 0.87 µM |
| Comparator Or Baseline | H-8 (Ki = 1.3 µM for PKG) and H-7 (Ki = 5.8 µM for PKG) |
| Quantified Difference | H-9 is 1.5x more potent than H-8 and 6.7x more potent than H-7. |
| Conditions | In vitro kinase assays measuring ATP-competitive inhibition (Hidaka et al., 1984). |
Why This Matters
For researchers investigating cGMP/PKG-dependent pathways, H-9 provides the most potent inhibition available within this specific chemical class, allowing for lower working concentrations and potentially reducing off-target effects associated with higher doses of less potent analogs.
- [1] Hidaka, H., Inagaki, M., Kawamoto, S., & Sasaki, Y. (1984). Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry, 23(21), 5036–5041. View Source
